2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone
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Overview
Description
2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various targets, leading to a wide range of biological activities . For example, some imidazole derivatives have been shown to block signal reception at the level of PqsR, leading to a reduced transcription of certain genes .
Biochemical Pathways
Imidazole derivatives have been shown to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Some imidazole derivatives have been shown to induce cell cycle arrest and apoptosis in certain cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone typically involves the reaction of benzimidazole derivatives with thiomorpholine and ethanone. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of advanced catalytic systems and environmentally friendly solvents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and potassium carbonate.
Major Products Formed
The major products formed from these reactions include substituted benzimidazole derivatives, sulfoxides, sulfones, and amines .
Scientific Research Applications
2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: A parent compound with similar structural features but lacking the thiomorpholine and ethanone groups.
2-(1H-benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: A derivative with a piperazine group, known for its anticancer activity.
1,3,5-tri(1H-benzo[d]imidazol-2-yl)benzene: A compound with multiple benzimidazole units, used in the development of liquid crystals.
Uniqueness
2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone is unique due to its combination of the benzimidazole core with the thiomorpholine and ethanone groups. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications .
Biological Activity
2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a benzo[d]imidazole moiety, which is known for its pharmacological potential. The thiomorpholine ring adds to its structural complexity, potentially influencing its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound.
Case Study: Antimicrobial Efficacy
A study evaluated several benzimidazole derivatives against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated that compounds with a benzimidazole core exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) often below 10 µg/mL. Specifically, compounds similar to this compound showed promising activity against MRSA strains .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
Compound Name | Target Organism | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | < 5 |
2-(1H-benzimidazol-2-yl)-phenol | E. coli | 8 |
3-indolylbenzo[d]imidazole | Candida albicans | < 10 |
Anticancer Activity
The benzimidazole scaffold has been extensively studied for anticancer properties. Compounds containing this structure have demonstrated the ability to inhibit key signaling pathways involved in cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Growth
In vitro studies have shown that derivatives of benzimidazole can inhibit the phosphorylation of AKT and p70S6K, crucial proteins in cancer cell survival pathways. For instance, a related compound demonstrated significant tumor growth inhibition in xenograft models without affecting body weight, indicating a favorable therapeutic index .
Table 2: Anticancer Activity of Benzimidazole Derivatives
Compound Name | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | KATO-III (gastric cancer) | 0.5 |
1H-indazol derivatives | MV4-11 (leukemia) | 0.8 |
Enzyme Inhibition
Benzimidazole derivatives have been identified as potent inhibitors of various enzymes critical for bacterial survival and cancer progression.
Research indicates that these compounds can inhibit essential enzymes such as pyruvate kinase and FtsZ protein, which are vital for bacterial cell division and metabolism . The ability to target these enzymes positions benzimidazole derivatives as potential leads for developing new antibacterial agents.
Table 3: Enzyme Inhibition by Benzimidazole Derivatives
Enzyme Target | Compound Name | IC50 (µM) |
---|---|---|
Pyruvate Kinase | This compound | 25 |
FtsZ Protein | Indolylbenzo[d]imidazole | 15 |
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-thiomorpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c17-13(15-5-7-18-8-6-15)9-16-10-14-11-3-1-2-4-12(11)16/h1-4,10H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVPQZMBXNRWDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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